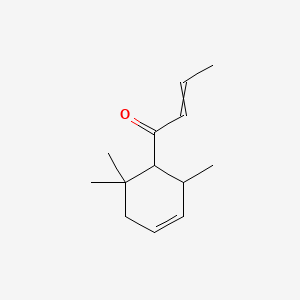
1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Descripción general
Descripción
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as β-Damascenone, is a chemical compound with the molecular formula C₁₃H₁₈O. It is a significant aroma compound found in various essential oils and is known for its pleasant floral and fruity scent. This compound is widely used in the fragrance and flavor industries due to its potent aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common method involves the dehydration of isopropanol using an acidic solid catalyst to produce propanal. This is followed by the oxidation of propanal in the presence of oxygen or air, typically using a silver catalyst, to yield β-Damascenone .
Industrial Production Methods
In industrial settings, the production of β-Damascenone involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The final product is then purified using techniques like distillation to obtain high-purity β-Damascenone .
Análisis De Reacciones Químicas
Types of Reactions
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments.
Biology: It is studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-:
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:
Uniqueness
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific stereochemistry, which contributes to its distinct aroma profile. Its potent fragrance makes it highly valuable in the fragrance and flavor industries .
Propiedades
Número CAS |
71048-82-3 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3 |
Clave InChI |
XEJGJTYRUWUFFD-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C1C(C=CCC1(C)C)C |
SMILES canónico |
CC=CC(=O)C1C(C=CCC1(C)C)C |
Key on ui other cas no. |
57378-68-4 71048-82-3 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













